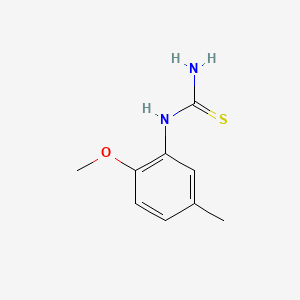

2-Methoxy-5-methylphenylthiourea

Description

Significance and Diverse Applications of Thiourea (B124793) Derivatives in Contemporary Chemical and Biological Sciences

Thiourea derivatives are a class of organic compounds that have a wide array of applications in both chemical and biological sciences. Their importance stems from the presence of both sulfur and nitrogen atoms, which allows for a multitude of bonding possibilities and makes them versatile ligands in coordination chemistry. rsc.org This structural feature contributes to their use as precursors in the synthesis of new heterocyclic compounds, as organocatalysts, and in materials science as chemosensors and polymers. rsc.org

In the realm of biological sciences, thiourea derivatives have demonstrated a broad spectrum of activities. They have been investigated for their potential as:

Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains. rsc.orgacs.org

Anticancer agents: Some derivatives have shown promising cytotoxic effects against cancer cell lines. researchgate.nettandfonline.com

Antiviral agents: Including activity against HIV. rsc.org

Enzyme inhibitors: Such as urease and cholinesterase inhibitors. rsc.orgmdpi.com

Agrochemicals: Acting as fungicides, insecticides, and herbicides. acs.org

The diverse biological applications have made thiourea and its derivatives a focal point in organic synthesis and medicinal chemistry. researchgate.net

Scholarly Context and Research Impetus for 2-Methoxy-5-methylphenylthiourea Architectures

The specific architecture of this compound, with its methoxy (B1213986) and methyl substituents on the phenyl ring, provides a unique electronic and steric environment. This substitution pattern is of interest to researchers for several reasons. The methoxy group, being an electron-donating group, and the methyl group can influence the compound's reactivity, coordination properties, and biological activity.

The impetus for synthesizing and studying variously substituted phenylthioureas, including the 2-methoxy-5-methylphenyl variant, often arises from the desire to understand structure-activity relationships (SAR). By systematically altering the substituents on the phenyl ring, researchers can probe how these changes affect the compound's biological and chemical properties. ijcrt.org This knowledge is crucial for the rational design of new compounds with enhanced or specific activities.

Overarching Research Domains and Academic Inquiry Pertaining to the Chemical Compound

The academic inquiry into this compound and related compounds falls into several key research domains:

Synthetic Chemistry: Developing efficient and novel methods for the synthesis of these compounds. This includes exploring different reaction conditions and catalysts. ijcrt.org

Structural Characterization: Utilizing techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the precise three-dimensional structure of these molecules. nih.gov This is fundamental to understanding their chemical behavior.

Medicinal Chemistry: Investigating the potential therapeutic applications of these compounds, driven by their diverse biological activities. tandfonline.comnih.gov This often involves in vitro and in vivo studies to assess their efficacy and mechanism of action.

Materials Science: Exploring the use of these compounds as ligands for the formation of metal complexes with interesting optical, electronic, or catalytic properties. rsc.org

Computational Chemistry: Employing theoretical methods to predict the properties and reactivity of these molecules, which can guide experimental work. tandfonline.com

Detailed research findings on the synthesis and biological evaluation of related substituted thiourea derivatives continue to be published, highlighting the ongoing interest in this class of compounds. For instance, studies on other substituted phenylthioureas have revealed their potential as enzyme inhibitors and sensors for heavy metals. nih.gov

Detailed Research Findings

While specific research focusing solely on this compound is not extensively documented in the provided search results, a wealth of information exists on the synthesis and activity of closely related substituted phenylthiourea (B91264) derivatives. This allows for an informed understanding of the expected properties and research context for this specific compound.

The synthesis of phenylthiourea derivatives is often achieved through the reaction of a corresponding substituted aniline (B41778) with a source of thiocyanate (B1210189), followed by reaction with an amine, or through the direct reaction of an isothiocyanate with an amine. For this compound, this would typically involve 2-methoxy-5-methylaniline (B41322) as a starting material.

The characterization of such compounds relies heavily on spectroscopic methods.

| Spectroscopic Data for a Related Compound: 2-Methoxy-5-methylaniline | |

| Technique | Observed Data |

| Mass Spectrometry | Mass spectral data available, often showing key fragmentation patterns. mzcloud.org |

| Infrared (IR) Spectroscopy | IR spectra are available for analysis of functional groups. chemicalbook.com |

This table is based on data for the precursor 2-Methoxy-5-methylaniline, as direct spectroscopic data for the target thiourea compound was not found in the initial search.

The biological activity of substituted phenylthioureas is a major focus of research. Studies on various derivatives have shown significant findings. For example, some phenylthiourea derivatives have exhibited potent cytotoxic activity against human cancer cell lines. tandfonline.com Others have been identified as effective antimicrobial agents. mdpi.com The specific substitution pattern on the phenyl ring is crucial in determining the type and potency of the biological activity.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-5-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-3-4-8(12-2)7(5-6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKUQBKZOAIUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352963 | |

| Record name | 2-METHOXY-5-METHYLPHENYLTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88686-29-7 | |

| Record name | 2-METHOXY-5-METHYLPHENYLTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Methoxy 5 Methylphenylthiourea

General Synthetic Pathways for Substituted Phenylthioureas

The synthesis of substituted phenylthioureas, including the title compound, is predominantly achieved through two reliable and well-documented pathways. These methods offer versatility and can be adapted for a wide range of substituted aromatic amines and their derivatives.

Synthetic Routes Involving Isothiocyanates and Primary Amines

The most direct and widely employed method for synthesizing N-substituted thioureas is the reaction between an isothiocyanate and a primary amine or ammonia. google.com This reaction is an addition reaction where the nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group.

For the specific synthesis of 2-Methoxy-5-methylphenylthiourea, this can be approached in two ways:

Reaction of 2-Methoxy-5-methylphenyl isothiocyanate with ammonia: This is the most straightforward route. The isothiocyanate precursor, 2-methoxy-5-methylphenyl isothiocyanate, is reacted with ammonia, which acts as the primary amine.

Reaction of 2-Methoxy-5-methylaniline (B41322) with a thiocyanate (B1210189) source: An alternative, though less common for this specific target, would involve reacting the primary amine, 2-methoxy-5-methylaniline, with a reagent that can generate the thiourea (B124793) moiety, such as thiophosgene (B130339) followed by ammonia, or by using an isothiocyanate salt.

The general reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) or ethyl acetate, at temperatures ranging from 10-40 °C. google.com The reaction is generally clean and proceeds with high yield.

The precursor, 2-methoxy-5-methylphenyl isothiocyanate, can be synthesized from its corresponding primary amine, 2-methoxy-5-methylaniline (also known as p-cresidine). sigmaaldrich.com Common methods for this conversion include reaction with carbon disulfide in the presence of a base like triethylamine, followed by treatment with a chloroformate, or the use of reagents like thiophosgene. google.comorganic-chemistry.org Modern, milder methods also exist, such as those utilizing visible-light photocatalysis or desulfurating agents like propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). organic-chemistry.org

Utilization of Ammonium (B1175870) Thiocyanate in Thiourea Synthesis

Another classical method for preparing thioureas involves the use of ammonium thiocyanate. This pathway can be executed in a few ways:

Thermal Isomerization: Ammonium thiocyanate exists in equilibrium with thiourea at elevated temperatures (150-180 °C). wikipedia.org While this is a primary industrial method for producing unsubstituted thiourea, it is not suitable for N-substituted derivatives.

Reaction with Amine Salts: A more applicable method for producing N-substituted phenylthioureas involves heating the hydrochloride salt of a primary aromatic amine with ammonium thiocyanate. In the case of the title compound, 2-methoxy-5-methylaniline would first be converted to its hydrochloride salt and then heated with ammonium thiocyanate. This method avoids the need to handle potentially hazardous isothiocyanates directly.

Targeted Synthesis Strategies for this compound and Structurally Related Analogues

The synthesis of a multifunctional compound like this compound requires precise control over the introduction and positioning of its substituent groups.

Regioselective Functionalization and Substituent Introduction Approaches

The specific substitution pattern of this compound (methoxy at C2, methyl at C5 relative to the thiourea group) necessitates a regioselective approach. The synthesis of the key precursor, 2-methoxy-5-methylaniline, dictates the final arrangement of these substituents.

The synthesis often starts from a simpler, commercially available precursor like p-cresol (B1678582) (4-methylphenol). The challenge lies in introducing the amino and methoxy (B1213986) groups at the correct positions ortho and meta to the methyl group, respectively. This involves leveraging the directing effects of the existing substituents. For instance, nitration of p-cresol would be a key step, followed by reduction of the nitro group to an amine and methylation of the phenolic hydroxyl group. The order of these steps is crucial to ensure the desired 2-methoxy-5-methyl substitution pattern. The principles of regioselective synthesis are critical in such multi-step preparations to achieve high yields of the correct isomer. numberanalytics.comnumberanalytics.comorganic-chemistry.org

Once the correctly substituted aniline (B41778) is obtained, its conversion to the thiourea is straightforward, as the position of the thiourea functional group is determined by the location of the amine.

Advanced Synthetic Modifications for Enhanced Molecular Complexity

While classical methods are effective, modern synthetic techniques can offer improvements in terms of efficiency, safety, and environmental impact. For the synthesis of thioureas and their precursors, these can include:

Mechanochemistry: The use of ball milling for the synthesis of isothiocyanates and thioureas from anilines and carbon disulfide has been demonstrated as a solvent-free and efficient alternative to traditional solution-phase reactions. rsc.org

Flow Chemistry: Continuous flow reactors can be used for the synthesis of isothiocyanates, offering better control over reaction conditions (temperature, pressure), improved safety, and ease of scalability. chemicalbook.com

Novel Reagents: The use of safer and more efficient reagents to replace hazardous ones like thiophosgene is a key area of development. Phenyl chlorothionoformate has been used as an effective thiocarbonyl transfer reagent for the synthesis of isothiocyanates from amines. organic-chemistry.org

These advanced methods could be directly applied to the synthesis of this compound and its derivatives, potentially leading to higher yields and greener processes.

Role of this compound as an Intermediate in Organic Synthesis

While specific literature detailing the use of this compound as a synthetic intermediate is limited, the general utility of N-aryl thioureas is well-established. caymanchem.com Thioureas are versatile building blocks for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds.

For example, N-phenylthioureas are common precursors for the synthesis of:

Benzothiazoles: Through oxidative cyclization reactions.

Thiazolidinones: By reacting with α-haloacetic acids or esters.

Guanidines: Via reaction with amines, often mediated by a desulfurizing agent.

Therefore, this compound can be considered a valuable intermediate for introducing the 2-methoxy-5-methylphenyl moiety into more complex molecular architectures. Its utility lies in its potential to be converted into a variety of heterocyclic systems that may have applications in medicinal chemistry and materials science. Phenylthiourea (B91264) itself has been used as a precursor in the synthesis of compounds with antimicrobial activities. caymanchem.com

Precursor in the Synthesis of Heterocyclic Scaffolds

The structural framework of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, most notably benzothiazoles. The general strategy involves an intramolecular cyclization, often oxidative in nature, that forges the thiazole (B1198619) ring onto the existing benzene (B151609) ring. indexcopernicus.comorganic-chemistry.orgresearchgate.net

The synthesis of 2-substituted aminobenzothiazoles from corresponding phenylthiourea derivatives is a well-established transformation. indexcopernicus.com This reaction typically proceeds via an oxidative cyclization mechanism. For instance, the treatment of a substituted phenylthiourea with an oxidizing agent like bromine facilitates the closure of the thiazole ring. indexcopernicus.com This approach offers a direct route to the benzothiazole (B30560) core, a privileged scaffold in medicinal chemistry.

The versatility of the thiourea group also allows for its incorporation into other heterocyclic systems. For example, phenylthiourea derivatives have been utilized in the synthesis of pyrazole, thiazole, and pyran-based compounds. tandfonline.com In these syntheses, the thiourea moiety can react with various electrophilic partners to construct the desired heterocyclic ring.

Furthermore, acyl thiourea derivatives can undergo cyclization to form different heterocyclic structures, such as 1,2,4-triazoles. mdpi.com By first acylating the this compound, a new set of reactive sites is introduced, expanding the possibilities for subsequent cyclization reactions.

The following table summarizes the potential heterocyclic scaffolds that can be synthesized from this compound based on the reactivity of analogous compounds.

| Precursor | Reagents and Conditions | Heterocyclic Product | Reference(s) |

| Substituted Phenylthiourea | Oxidizing agent (e.g., Bromine) | 2-Aminobenzothiazole derivative | indexcopernicus.com |

| Phenylthiourea derivative | Enaminone, Sodium methoxide | Thiazolopyrimidine derivative | tandfonline.com |

| Phenylthiourea derivative | Benzothiazol-2-yl acetonitrile, Acetic acid | Benzothiazolo[3,2-a]pyridine derivative | tandfonline.com |

| Acyl thiourea derivative | Hydrazine hydrate, Acetic anhydride | 1,2,4-Triazolyl derivative | mdpi.com |

The research findings indicate that the nature of the substituents on the phenyl ring of the thiourea precursor can influence the course and efficiency of the cyclization reaction. The electron-donating methoxy group and the methyl group on the phenyl ring of this compound would likely have an electronic effect on the cyclization process.

Elucidation of Molecular Structure and Conformation

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

To confirm the molecular structure of 2-Methoxy-5-methylphenylthiourea, ¹H and ¹³C NMR data would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amine protons of the thiourea (B124793) moiety. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern on the phenyl ring and the connectivity of the functional groups.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments. Specific chemical shifts would correspond to the thiocarbonyl carbon (C=S), the aromatic carbons, the methoxy carbon, and the methyl carbon.

A hypothetical data table for the expected NMR data is presented below for illustrative purposes. The actual experimental values are required for a definitive assignment.

Table 1: Hypothetical NMR Data for this compound

| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |

|---|---|---|---|---|---|---|

| Aromatic-H | 7.0-7.5 | m | Ar-H | C=S | ~180 | Thiocarbonyl |

| Methoxy-H | ~3.8 | s | -OCH₃ | Ar-C | 110-160 | Aromatic |

| Methyl-H | ~2.3 | s | -CH₃ | Methoxy-C | ~55 | -OCH₃ |

| Amine-H | Broad | s | -NH₂ | Methyl-C | ~20 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

The FT-IR spectrum is crucial for identifying the functional groups present in the molecule through their characteristic vibrational frequencies.

Key expected absorption bands would include:

N-H stretching: Typically observed in the range of 3100-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=S stretching: The thiocarbonyl group would exhibit a characteristic absorption band.

C-N stretching: Vibrations associated with the C-N bonds of the thiourea group.

C-O stretching: The methoxy group would show a strong C-O stretching band.

Table 2: Expected FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3500 | N-H stretching |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2960 | Aliphatic C-H stretching |

| 1500-1600 | Aromatic C=C stretching |

| ~1250 | C=S stretching |

| ~1240 | Asymmetric C-O-C stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the thiocarbonyl group.

Table 3: Anticipated UV-Vis Absorption Maxima for this compound

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~200-280 | π → π* | Phenyl ring |

X-ray Crystallographic Analysis

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It would also detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 4: Illustrative Single-Crystal X-ray Diffraction Parameters

| Parameter | Value |

|---|---|

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

Powder X-ray Diffraction for Crystalline Phase and Unit Cell Parameter Determination

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a fingerprint for the crystalline phase and can be used to determine the unit cell parameters. This technique would be valuable for confirming the phase purity of a synthesized batch of this compound.

Table 5: Example of Powder X-ray Diffraction Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| - | - | - |

| - | - | - |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational frequencies, which correspond to the infrared and Raman spectra.

For a molecule like 2-Methoxy-5-methylphenylthiourea, DFT calculations would begin by optimizing the geometry to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. A study on a similar molecule, 1-(o-tolyl)thiourea, performed at the B3LYP/6–311++G(d,p) level of theory, found the most stable conformation and calculated its geometric parameters. x-mol.com For this compound, we would expect to see specific bond lengths and angles defining the spatial relationship between the substituted phenyl ring and the thiourea (B124793) moiety.

Once the geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which can be compared with experimental spectroscopic data (FT-IR and Raman) to confirm the structure. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=S bond, the N-H bonds, or the bending of the methyl group.

Table 1: Predicted Geometrical Parameters for a Thiourea Analog (1-(o-tolyl)thiourea)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=S Bond Length | ~1.68 |

| C-N (Thiourea) Bond Length | ~1.38 |

| N-H Bond Length | ~1.01 |

| C-N-C Bond Angle | ~125° |

| N-C-N Bond Angle | ~118° |

Note: This data is for the analogous compound 1-(o-tolyl)thiourea and is illustrative of the type of data obtained from DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. They are more computationally intensive than DFT but can provide highly accurate results for electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. For this compound, these high-level calculations could be used to obtain a very precise characterization of its electronic ground state and excited states, offering a benchmark against which DFT results can be compared.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on thiourea derivatives containing a thiazole (B1198619) moiety have shown how these parameters can correlate with biological activity. sciensage.inforesearchgate.net For this compound, the electron-donating methoxy (B1213986) and methyl groups would be expected to influence the energy of the HOMO, while the electronegative sulfur and nitrogen atoms of the thiourea group would impact the LUMO.

Table 2: Illustrative Quantum Chemical Descriptors for a Thiourea Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Gap (ΔE) | 4.67 |

| Electronegativity (χ) | 3.88 |

| Hardness (η) | 2.34 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.21 |

Note: These values are hypothetical and for illustrative purposes, based on typical ranges found for thiourea derivatives.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the sulfur atom of the thiourea group and the oxygen atom of the methoxy group, making them likely sites for hydrogen bonding or interaction with positive centers. The hydrogen atoms of the N-H groups would exhibit a positive potential, indicating their role as hydrogen bond donors. A theoretical study of 2-Amino-N-(phenylcarbamothioyl)benzamide confirms these general features for a thiourea derivative. rsc.org

In Silico Studies of Molecular Interactions

In silico studies use computer simulations to investigate the interactions between molecules, most notably between a potential drug molecule and a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or nucleic acid. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The docking score is a measure of the binding affinity.

Thiourea derivatives have been investigated as inhibitors of various enzymes, including bacterial DNA gyrase. nih.govmdpi.com A molecular docking study of this compound against a relevant biological target, such as a bacterial or fungal enzyme, could reveal its potential as an antimicrobial agent. The simulation would place the thiourea derivative into the active site of the enzyme and calculate the binding energy. The results would also show the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, the thiourea moiety could form hydrogen bonds with amino acid residues in the active site, while the methoxy-methylphenyl group could fit into a hydrophobic pocket.

Table 3: Illustrative Molecular Docking Results for a Thiourea Derivative against a Protein Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Asp73, Gly77, Thr165 |

| Type of Interactions | Hydrogen bonds with N-H and C=S groups, hydrophobic interactions with the phenyl ring. |

Note: This data is hypothetical and for illustrative purposes to demonstrate the output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the compound this compound and its analogs, QSAR studies are instrumental in predicting their potential biological efficacy and in guiding the synthesis of new derivatives with enhanced activities.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. By quantifying these properties using numerical values known as molecular descriptors, statistical models can be developed to predict the activity of new, unsynthesized compounds. This predictive capability accelerates the drug discovery process, reduces the costs associated with synthesizing and testing a large number of molecules, and aligns with the principles of green chemistry by minimizing the use of chemical resources and animal testing. farmaciajournal.comresearchgate.net

Detailed Research Findings

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general methodology is well-established for thiourea derivatives. farmaciajournal.comresearchgate.net These studies typically involve a series of analogous compounds where systematic structural modifications are made to explore the chemical space and its impact on a particular biological endpoint, such as antimicrobial, antifungal, or anticancer activity. researchgate.net

A typical QSAR study on a series of phenylthiourea (B91264) derivatives, which would include this compound, involves the following steps:

Data Set Selection: A series of thiourea analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated using specialized software. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific Sterimol parameters. They help to understand how the molecule fits into a receptor's binding site.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor. It is critical for modeling how a compound will traverse biological membranes to reach its target.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity. analis.com.mynih.gov

Model Validation: The predictive ability of the QSAR model is rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (q²). External validation, using the test set of compounds not included in model generation, provides a more robust measure of the model's real-world predictive accuracy (r²_pred). nih.gov

For a hypothetical QSAR model for a series of thiourea derivatives including this compound, the resulting equation might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) - β₃(Molecular_Volume)

Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity.

Illustrative Data Tables

The following tables are representative examples of the types of data that would be generated in a QSAR study of this compound and its hypothetical analogs.

Table 1: Molecular Descriptors for a Hypothetical Series of Phenylthiourea Analogs

| Compound Name | logP | LUMO (eV) | Molecular Volume (ų) | pIC₅₀ (Experimental) |

| This compound | 2.85 | -1.23 | 185.2 | 5.40 |

| Phenylthiourea | 1.98 | -1.15 | 150.7 | 4.80 |

| 4-Chlorophenylthiourea | 2.55 | -1.45 | 165.1 | 5.15 |

| 4-Nitrophenylthiourea | 2.10 | -2.10 | 170.3 | 5.65 |

| 2,4-Dichlorophenylthiourea | 3.12 | -1.60 | 179.5 | 5.30 |

This table is for illustrative purposes only, as specific experimental QSAR data for this compound is not available in the searched literature.

Table 2: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Description |

| r² | 0.85 | Coefficient of determination for the training set. |

| q² | 0.72 | Cross-validated coefficient of determination. |

| r²_pred | 0.69 | Predictive r-squared for the external test set. nih.gov |

| F-statistic | 45.6 | A measure of the statistical significance of the model. |

| Standard Error | 0.21 | The standard deviation of the residuals. |

This table represents typical statistical outcomes for a robust QSAR model and is for illustrative purposes.

The insights gained from such QSAR models are invaluable. For instance, a positive coefficient for logP would suggest that increasing the lipophilicity of the compound could enhance its activity, guiding chemists to add more nonpolar functional groups. Conversely, a negative coefficient for a steric descriptor might indicate that a bulky substituent at a particular position is detrimental to activity, likely due to steric hindrance at the binding site. Ultimately, QSAR serves as a predictive tool to rationally design more potent and specific molecules based on the structure of this compound. biointerfaceresearch.com

Coordination Chemistry of 2 Methoxy 5 Methylphenylthiourea and Its Metal Complexes

Ligand Properties and Coordination Modes of 2-Methoxy-5-methylphenylthiourea

Thiourea (B124793) and its derivatives are well-established ligands in coordination chemistry, known for their versatility in bonding with a variety of metal ions. The fundamental structure of these compounds, featuring a thiocarbonyl group flanked by two amino groups, allows for multiple modes of coordination.

Chelation Behavior through Sulfur, Nitrogen, and Potential Oxygen Donor Atoms

Based on the known behavior of analogous thiourea ligands, this compound is expected to primarily coordinate to metal centers through its sulfur atom. The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions. In many documented thiourea complexes, monodentate coordination via the sulfur atom is the most common bonding mode.

However, the presence of two nitrogen atoms introduces the possibility of bidentate chelation, forming a stable four-membered ring with a metal ion. This N,S-chelation is a known coordination mode for some thiourea derivatives. Furthermore, the 2-methoxy group on the phenyl ring introduces a potential oxygen donor atom. While less common, the involvement of the etheric oxygen in coordination, possibly leading to a larger chelate ring, cannot be entirely ruled out, particularly with hard metal ions that have a higher affinity for oxygen donors. The steric hindrance and electronic effects of the methoxy (B1213986) and methyl substituents on the phenyl ring would play a crucial role in determining the feasibility of such coordination modes.

Influence of the 2-Methoxy-5-methylphenyl Moiety on Ligand Field Parameters

The electronic properties of the 2-methoxy-5-methylphenyl substituent are anticipated to modulate the ligand field strength of the thiourea moiety. The methoxy group, being an electron-donating group through resonance, and the methyl group, also electron-donating through induction, would increase the electron density on the thiourea backbone. This enhanced electron density on the sulfur and nitrogen donor atoms would, in theory, increase the ligand's ability to donate to a metal center, thereby influencing the ligand field splitting energy (10Dq). A stronger ligand field would be expected compared to unsubstituted phenylthiourea (B91264). This, in turn, would affect the electronic spectra and magnetic properties of the resulting metal complexes.

Synthesis and Stoichiometry of Transition Metal Complexes

Complexation with Divalent Metal Ions (e.g., Ni(II), Cu(II), Co(II), Zn(II), Pd(II), Pt(II), Mn(II), Cd(II))

The synthesis of complexes with divalent transition metals would typically involve the reaction of a salt of the desired metal (e.g., chloride, nitrate, or sulfate) with this compound in a suitable solvent, such as ethanol, methanol, or acetone. The stoichiometry of the resulting complexes (e.g., ML₂, ML₄) would depend on factors such as the metal-to-ligand molar ratio, the nature of the metal ion, the reaction conditions (temperature, pH), and the counter-anion. For instance, square planar complexes of Ni(II), Pd(II), and Pt(II) of the type [ML₂X₂] or [ML₄]²⁺ might be anticipated, while tetrahedral or octahedral geometries would be more likely for Co(II), Zn(II), and Mn(II).

Complexation with Monovalent and Trivalent Metal Ions (e.g., Au(I), Ag(I), Ru(III))

Similarly, the complexation with monovalent ions like Au(I) and Ag(I) would likely proceed via reaction with suitable salts, such as chloroauric acid or silver nitrate. Linear or trigonal planar geometries are common for such complexes. For trivalent metals like Ru(III), the synthesis might require more specific conditions, potentially involving refluxing in a high-boiling solvent to facilitate coordination. Octahedral complexes of the type [Ru(L)₃]³⁺ or [Ru(L)₂Cl₂]⁺ could be targeted.

Structural and Electronic Characterization of Metal Complexes

Without experimental data, the structural and electronic characterization of this compound metal complexes remains speculative. However, a standard suite of analytical techniques would be employed for their elucidation.

Table 1: Anticipated Spectroscopic Data for Hypothetical Metal Complexes of this compound

| Technique | Expected Observations | Information Gained |

| Infrared (IR) Spectroscopy | Shift in the ν(C=S) and ν(N-H) stretching frequencies upon coordination. | Evidence of coordination through sulfur and/or nitrogen atoms. |

| ¹H and ¹³C NMR Spectroscopy | Chemical shift changes in the protons and carbons of the ligand upon complexation, particularly those near the donor atoms. | Elucidation of the coordination mode in solution for diamagnetic complexes. |

| UV-Visible Spectroscopy | d-d electronic transitions in the visible region and charge-transfer bands in the UV region. | Information on the geometry and electronic structure of the metal center. |

| X-ray Crystallography | Precise bond lengths, bond angles, and overall molecular geometry. | Definitive determination of the solid-state structure of the complexes. |

| Magnetic Susceptibility | Measurement of the magnetic moment. | Determination of the number of unpaired electrons and the spin state of the metal ion. |

The detailed analysis of such data would be essential to confirm the coordination modes, geometries, and electronic properties of any synthesized complexes of this compound. The lack of such published data underscores the novelty and potential for significant contributions in this specific area of coordination chemistry.

Spectroscopic Probing of Metal-Ligand Bonding

No experimental data from Infrared (IR), Electronic (UV-Vis), Nuclear Magnetic Resonance (NMR), or Electron Paramagnetic Resonance (EPR) spectroscopy for metal complexes of this compound have been found in the public literature.

Theoretically, in the IR spectra of such complexes, one would anticipate shifts in the vibrational frequencies of the C=S (thioamide) and C-N groups upon coordination of a metal ion to the sulfur and/or nitrogen atoms of the thiourea moiety. These shifts would provide evidence of metal-ligand bond formation.

Electronic spectra would be expected to show bands corresponding to d-d transitions of the metal center and charge transfer bands between the metal and the ligand. The positions and intensities of these bands would offer insights into the coordination geometry and the nature of the metal-ligand bonding.

¹H and ¹³C NMR spectroscopy could be used for diamagnetic complexes to probe changes in the chemical environment of the ligand upon coordination. Shifts in the resonances of the protons and carbons near the coordinating atoms would indicate the sites of metal binding.

For paramagnetic complexes, EPR spectroscopy would be a valuable tool to determine the oxidation state and coordination environment of the metal ion.

Magnetochemical Investigations

There is no published data on the magnetic susceptibility of metal complexes derived from this compound.

Such studies, were they available, would involve measuring the magnetic moments of the complexes to determine the number of unpaired electrons on the metal center. This information is crucial for deducing the electronic configuration and the geometry of the complex. For instance, a square planar d⁸ complex would be diamagnetic, while an octahedral or tetrahedral d⁸ complex would be paramagnetic.

Mechanistic Insights into Biological Activities in in Vitro Systems

Investigations into Antimicrobial Mechanisms

There is currently no available scientific literature detailing the in vitro antimicrobial activities of 2-Methoxy-5-methylphenylthiourea.

Antibacterial Activity: Inhibition of Bacterial Growth and Viability in In Vitro Assays

No studies were found that investigated the antibacterial properties of this compound. Therefore, no data on its ability to inhibit bacterial growth or affect bacterial viability in laboratory assays can be provided.

Antifungal Activity: Effects on Fungal Pathogens in Laboratory Settings

Information regarding the effects of this compound on fungal pathogens is not present in the current body of scientific literature.

Antiviral Activity: Exploration of Potential Mechanisms (e.g., Anti-HIV)

There are no published reports on the antiviral activity of this compound, including any potential mechanisms against viruses such as HIV.

Exploration of Anticancer and Antiproliferative Mechanisms

Comprehensive searches have not yielded any studies on the anticancer or antiproliferative properties of this compound.

In Vitro Cytotoxicity Against Defined Cancer Cell Lines (e.g., A-549, MCF-7, HepG2, HCT116, Panc-1, HT-29, HeLa, Jurkat)

No data is available on the cytotoxic effects of this compound against the specified cancer cell lines (A-549, MCF-7, HepG2, HCT116, Panc-1, HT-29, HeLa, Jurkat) or any other cancer cell lines.

Molecular Interactions with Specific Biological Targets (e.g., VEGFR-2, HER2, DNA Gyrase)

There is no evidence from published research to suggest that this compound interacts with biological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), or DNA Gyrase.

Studies on Induced Cellular Pathways (e.g., Autophagic Cell Death Induction)

Research into the cellular effects of this compound has revealed its potential to induce autophagic cell death. Autophagy is a natural, regulated mechanism of the cell that disassembles unnecessary or dysfunctional components. Some chemical compounds can trigger this process, leading to programmed cell death. Studies on compounds with similar structural motifs suggest that the induction of autophagy can be a key mechanism of their biological activity. For instance, in studies on Leishmania amazonensis, certain compounds have been observed to induce an autophagic mechanism, leading to parasite death. nih.gov This process often involves the formation of autophagosomes and vacuoles within the cell. nih.gov

Anti-Parasitic Mechanisms

The potential of this compound as an anti-parasitic agent has been explored, particularly against the protozoan parasite Leishmania amazonensis.

Anti-Leishmanial Activity Against Protozoan Forms (e.g., Leishmania amazonensis Promastigotes and Amastigotes)

Leishmania amazonensis is a causative agent of leishmaniasis, a disease with significant global health impact. nih.gov The parasite exists in two main forms: the motile promastigote found in the insect vector and the non-motile amastigote that resides within host macrophages. nih.gov Research has shown that certain compounds can exert a significant dose-dependent inhibitory effect on the proliferation of both L. amazonensis promastigotes and intracellular amastigotes. nih.gov For instance, a compound, MMV021013 (identified as this compound), demonstrated notable activity against both forms of the parasite. Specifically, it exhibited an IC50 value of 1.33 µM against intracellular amastigotes. nih.gov The mechanism of action for some anti-leishmanial compounds involves the disruption of the parasite's plasma membrane, leading to the formation of lipid bodies and autophagic-like structures. mdpi.com

Selectivity Indices in Antiparasitic Contexts

A crucial aspect of developing new anti-parasitic drugs is their selectivity, meaning their ability to target the parasite with minimal toxicity to host cells. The selectivity index (SI) is a ratio that compares the cytotoxicity of a compound to its anti-parasitic activity. A higher SI value indicates a more promising therapeutic candidate. While specific SI values for this compound were not detailed in the provided search results, the principle of determining the SI by comparing the IC50 value against the parasite to the CC50 (50% cytotoxic concentration) against a mammalian cell line (like Vero cells) is a standard practice in drug discovery. mdpi.comnih.gov This ensures that the compound is more toxic to the parasite than to the host.

Enzyme Inhibition Studies

The inhibitory effects of this compound on various enzymes, particularly those associated with diabetes, have been a focus of research.

Inhibition of Diabetes-Associated Enzymes (e.g., α-Amylase, α-Glucosidase, Protein Tyrosine Phosphatase 1B)

The inhibition of enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. nih.gov These enzymes are involved in the breakdown of carbohydrates, and their inhibition can help control post-meal blood glucose levels. While direct inhibitory data for this compound on α-amylase and α-glucosidase is not available in the provided results, the general importance of inhibiting these enzymes is well-established. For example, various flavonoids and other natural compounds have been shown to be effective inhibitors. nih.govnih.gov

Protein tyrosine phosphatase 1B (PTP1B) is another enzyme implicated in type 2 diabetes and is considered a therapeutic target. nih.gov PTP1B negatively regulates the insulin (B600854) signaling pathway. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. medchemexpress.com Studies on other compounds have demonstrated that their inhibitory action on PTP1B can lead to a decrease in fasting blood glucose levels and improved insulin signaling. nih.govnih.gov

Mechanisms of Advanced Glycation End Product (AGE) Formation Inhibition

Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated as a result of exposure to sugars. nih.govthieme-connect.de They are implicated in the complications of diabetes and aging. mdpi.com The formation of AGEs can be inhibited by compounds that can scavenge reactive dicarbonyl species, which are precursors to AGEs. nih.govresearchgate.net While specific studies on the mechanism of AGE inhibition by this compound are not detailed, the general mechanisms of AGE inhibition by various compounds involve trapping these dicarbonyl intermediates. nih.govresearchgate.net

Urease Inhibitory Potential and Mechanism

Thiourea (B124793) and its derivatives are recognized for their potential to inhibit the urease enzyme, a key target in the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori. The mechanism of inhibition often involves the interaction of the thiourea functional group with the nickel ions in the active site of the urease enzyme, disrupting its catalytic activity. However, no specific studies detailing the urease inhibitory potential (such as IC50 values) or the precise mechanism of action for this compound could be located. General findings for other thiourea derivatives suggest that the nature and position of substituents on the phenyl ring can significantly influence the inhibitory potency. For instance, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) at certain positions on the aromatic ring has been noted in some studies to enhance the urease inhibitory activity of related compounds. Without dedicated experimental data for this compound, any discussion on its specific inhibitory activity or mechanism remains speculative.

Antioxidant Mechanisms

The antioxidant properties of chemical compounds are crucial in combating oxidative stress, which is implicated in numerous diseases. The evaluation of these properties typically involves a battery of in vitro assays.

In Vitro Free Radical Scavenging Activities (e.g., DPPH, ABTS Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are standard methods to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. Phenolic and thiourea compounds are often investigated for these properties. The presence of a methoxy and a methyl group on the phenyl ring of this compound suggests a potential for antioxidant activity. However, a thorough literature search did not yield any specific data, such as IC50 values or percentage of radical scavenging, for this compound in either DPPH or ABTS assays.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Assay | IC50 (µM) | % Inhibition at a specific concentration | Standard Reference |

| DPPH | Data not available | Data not available | Data not available |

| ABTS | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data could be found for this compound.

Reducing Power Assays and Oxidative Stress Modulation

Reducing power assays, such as the ferric reducing antioxidant power (FRAP) assay, measure the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This capacity is another important indicator of antioxidant potential. Compounds with electron-donating groups, like the methoxy and methyl groups in this compound, are theoretically capable of exhibiting reducing power. Nonetheless, no published studies were found that have specifically measured the reducing power of this compound or its ability to modulate oxidative stress in cellular models.

Table 2: Reducing Power of this compound

| Assay | Absorbance at 700 nm (or other relevant wavelength) | Concentration Range Tested | Standard Reference |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data could be found for this compound.

Structure Activity Relationship Sar Studies

Influence of the 2-Methoxy and 5-Methyl Substituents on Electronic Properties and Biological Activities

The electronic properties endowed by the 2-methoxy and 5-methyl substituents on the phenyl ring of 2-Methoxy-5-methylphenylthiourea are critical determinants of its interaction with biological targets. The methoxy (B1213986) group at the ortho position (C2) is an electron-donating group due to resonance, which increases the electron density of the aromatic ring. This electronic enrichment can enhance pi-pi stacking interactions with aromatic residues in a biological target's binding pocket. researchgate.net Conversely, the methoxy group can also exhibit a weak electron-withdrawing inductive effect. The methyl group at the meta position (C5) is a weak electron-donating group through hyperconjugation, further modulating the electronic environment of the ring.

The positioning of these substituents is paramount. An ortho-methoxy group can influence the conformation of the molecule through steric hindrance, potentially forcing the amide moiety of the thiourea (B124793) to adopt a non-coplanar orientation with the benzene (B151609) ring. nih.gov This conformational constraint can significantly impact the molecule's ability to fit into a specific binding site. Studies on related methoxy-substituted compounds have shown that the position and number of methoxy groups can modulate interactions with biological targets and affect physicochemical properties like lipophilicity. researchgate.net For instance, in some series of compounds, a 2-methoxy substitution has been shown to enhance biological activity. researchgate.net

Impact of Aromatic Ring Substitutions on Ligand Coordination and Biological Potency

Alterations to the substitution pattern on the phenyl ring can dramatically affect the biological activity. For example, the introduction of different halogen or alkyl groups can change the lipophilicity and electronic nature of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties and its affinity for a target. In a study of 2,5-dimethoxyphenylpiperidines, the removal of either the 2-methoxy or 5-methoxy group led to a significant drop in agonist potency at the 5-HT2A receptor, highlighting the importance of these specific substitutions. nih.gov

Furthermore, in the context of metal complexation, the substituents on the phenyl ring can influence the coordination geometry and stability of the resulting metal complexes. These complexes themselves can exhibit enhanced biological activity compared to the parent thiourea ligand. For instance, copper complexes of various substituted phenylthioureas have shown significant antimicrobial and antitumor activities. mdpi.com The electronic nature of the substituents on the phenyl ring can modulate the electron density on the sulfur and nitrogen atoms of the thiourea moiety, which are typically involved in metal coordination.

| Compound/Derivative | Substitution | Observed Effect on Biological Activity | Reference |

| (S)-11 (a 2,5-dimethoxyphenylpiperidine) | 2-MeO, 5-MeO | Potent 5-HT2A receptor agonist | nih.gov |

| 22 (des-methoxy analogue) | Deletion of 5-MeO from (S)-11 | 20-fold drop in 5-HT2A agonist potency | nih.gov |

| 23 (des-methoxy analogue) | Deletion of 2-MeO from (S)-11 | >500-fold drop in potency | nih.gov |

| 21 (des-methoxy analogue) | Deletion of both methoxy groups | Negligible agonist activity | nih.gov |

| 8-(4'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane | 4'-methoxy on phenylcarbamoyl | More potent than 2'-methoxy and unsubstituted analogues | researchgate.net |

Role of Linker Modifications and Incorporation of Diverse Heterocyclic Moieties on Activity Profiles

The thiourea group in this compound serves as a flexible linker that can be modified to alter the compound's activity profile. The hydrogen-bonding capabilities of the N-H protons and the sulfur atom of the thiourea moiety are often crucial for target interaction. Replacing the thiourea linker with other functionalities, such as urea (B33335), squaramide, or cyanoguanidine, can lead to significant changes in potency and selectivity. nih.govresearchgate.net

For instance, in a study on P2X7 receptor antagonists, replacing a cyanoguanidine linker with a thiourea linker resulted in a potent compound, while a urea linker led to a significant reduction in potency. researchgate.net This highlights the specific requirements of the linker for optimal interaction with the target. The geometry and electronic properties of the linker are critical in positioning the substituted phenyl ring correctly within the binding site.

| Linker/Moiety Modification | Original Compound Basis | Resulting Activity Change | Reference |

| Thiourea linker | Cyanoguanidine-based P2X7R antagonist | Resulted in a potent inhibitor (120 nM) | researchgate.net |

| Urea linker | Cyanoguanidine-based P2X7R antagonist | 7-fold reduced potency | researchgate.net |

| Oxime linkage | Polyamide with aromatic tail | ~20-fold increase in potency | caltech.edu |

| Glutaric acid tail (non-aromatic) | Polyamide with aromatic IPA tail | Approximately half the activity of the IPA tail | caltech.edu |

Integration of Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for elucidating the SAR of compounds like this compound, especially when experimental data is scarce. Molecular docking studies can predict the binding orientation and affinity of the compound within the active site of a biological target. researchgate.net These studies can help to rationalize the observed activities of a series of analogues and guide the design of new derivatives with improved potency. For example, docking experiments have been used to understand how methoxy-substituted compounds orient themselves in the colchicine (B1669291) binding site of tubulin. researchgate.net

Quantitative structure-activity relationship (QSAR) studies can establish a mathematical correlation between the structural features of a series of compounds and their biological activities. By analyzing parameters such as lipophilicity (logP), electronic properties (Hammett constants), and steric factors (Taft parameters), a predictive model can be built. Molecular electrostatic potential (MEP) maps can provide insights into the regions of a molecule that are likely to be involved in electrostatic interactions, highlighting electron-rich and electron-poor areas that are important for binding. researchgate.net

These computational approaches, when used in conjunction with experimental data, can accelerate the process of lead optimization by prioritizing the synthesis of compounds that are most likely to have the desired biological activity.

Emerging Research Directions and Future Prospects for 2 Methoxy 5 Methylphenylthiourea

Expanding the Repertoire of Biological Target Identification and Mechanistic Understanding

The thiourea (B124793) scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com For 2-Methoxy-5-methylphenylthiourea, a key area of future research lies in the systematic identification of its specific biological targets and the elucidation of its mechanisms of action.

Phenylthiourea (B91264) and its analogues have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.govnih.gov This suggests that this compound could also be a potent tyrosinase inhibitor, with potential applications in the development of treatments for hyperpigmentation disorders. Furthermore, the presence of the methoxy (B1213986) and methyl substituents on the phenyl ring may influence its binding affinity and selectivity for various biological targets. For instance, a related compound, 1-(2-Methoxy-5-nitrophenyl)-3-phenylthiourea, has been noted for its potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Future research should focus on comprehensive screening of this compound against a panel of enzymes and receptors to uncover novel biological activities. Understanding the structure-activity relationship (SAR) will be crucial. For example, studies on other phenylthiourea derivatives have shown that substitutions on the phenyl ring significantly impact their biological efficacy. nih.govijcrt.org A detailed investigation into how the methoxy and methyl groups of this compound contribute to its biological profile is a promising avenue for research.

| Potential Biological Target | Relevant Thiourea Derivative Class | Potential Application |

| Tyrosinase | Phenylthioureas | Hyperpigmentation disorders |

| Bacterial enzymes | Phenylthiourea derivatives | Antibacterial agents |

| Fungal enzymes | Phenylthiourea derivatives | Antifungal agents |

| Viral proteins | Phenylthiourea derivatives | Antiviral therapies |

| Inflammatory pathway proteins | Phenylthiourea derivatives | Anti-inflammatory drugs |

| Cancer-related proteins | Phenylthiourea derivatives | Anticancer agents jppres.com |

Development of Novel and Green Synthetic Routes for Diverse Analogues

The synthesis of thiourea derivatives has traditionally involved methods that can be hazardous and environmentally unfriendly. google.com A significant and emerging research direction is the development of novel and green synthetic routes for this compound and its analogues. Green chemistry principles, such as the use of safer solvents and energy-efficient processes, are paramount.

Recent advancements in the synthesis of thioureas have explored the use of water as a solvent, which is a significant step towards a more sustainable process. google.comorganic-chemistry.orgacs.org Another promising approach is the use of deep eutectic solvents (DESs) which can act as both the catalyst and the reaction medium, simplifying the process and reducing waste. rsc.org The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, also contributes to a more efficient and greener synthesis. nih.gov

Future research in this area should aim to adapt these green methodologies for the large-scale production of this compound. Furthermore, the development of efficient synthetic routes to a diverse library of analogues, with variations in the substituents on the phenyl ring, will be essential for thorough SAR studies and the optimization of its biological and chemical properties. A recent study has demonstrated the green synthesis of thiourea derivatives from nitrobenzenes using a recyclable catalyst, a method that could be adapted for this compound. nih.gov

| Green Synthesis Approach | Advantages |

| Use of water as a solvent | Environmentally benign, low cost, readily available |

| Deep Eutectic Solvents (DESs) | Dual role as catalyst and solvent, recyclable, low toxicity |

| One-pot synthesis | Reduced reaction time, simplified purification, less waste |

| Recyclable catalysts | Reduced catalyst waste, cost-effective for large-scale production |

Application of Advanced Computational Modeling for Predictive Chemical Biology

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For this compound, the application of advanced computational techniques offers a powerful approach to predict its biological activities and guide the design of new analogues.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govtandfonline.comtjnpr.org This can help in prioritizing experimental screening and in understanding the molecular basis of its activity. For example, computational studies on bis-thiourea derivatives have successfully identified potent tyrosinase inhibitors. nih.govtandfonline.com

Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). colab.ws These parameters are crucial for understanding the reactivity of the molecule and its potential as a corrosion inhibitor or in other chemical applications. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of analogues with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

| Computational Method | Application for this compound |

| Molecular Docking | Prediction of binding to biological targets, virtual screening |

| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity prediction |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the compound with its target |

| QSAR Modeling | Prediction of biological activity of new analogues |

Exploration of Non-Biological Applications

Beyond its potential biological activities, the unique chemical structure of this compound makes it a promising candidate for a range of non-biological applications.

Thiourea derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. wikipedia.orgnih.govacs.orgacs.org The two N-H protons of the thiourea moiety can form hydrogen bonds with electrophiles, enhancing their reactivity. The electron-donating methoxy and methyl groups on the phenyl ring of this compound may modulate its catalytic activity.

Future research could explore the use of this compound as a catalyst in a variety of organic reactions, such as Michael additions, Aldol reactions, and Diels-Alder reactions. The development of chiral versions of this compound could also open up possibilities in asymmetric catalysis. The advantages of using such organocatalysts include their low toxicity, stability, and ability to function under mild reaction conditions. wikipedia.org

The thiourea functional group is an excellent hydrogen-bond donor, making it an ideal building block for the design of anion receptors. nih.govacs.orgacs.orgnih.govrsc.org These receptors can selectively bind to various anions, which has applications in sensing, separation, and transport. The increased acidity of the thiourea protons compared to their urea (B33335) counterparts leads to stronger binding interactions. rsc.org

This compound can serve as a readily available precursor for the synthesis of more complex anion receptors. By incorporating this moiety into larger macrocyclic or acyclic structures, it is possible to create receptors with high selectivity for specific anions. The methoxy and methyl groups could also play a role in fine-tuning the binding properties of the resulting receptor.

Thiourea and its derivatives have long been recognized for their effectiveness as corrosion inhibitors for various metals in acidic media. ijcrt.orgnih.govanalis.com.my The presence of sulfur and nitrogen atoms allows the molecule to adsorb onto the metal surface, forming a protective layer that prevents corrosion. The phenyl group in this compound can enhance this adsorption through π-electron interactions with the metal surface. The methoxy and methyl groups may further influence the efficiency of corrosion inhibition.

Additionally, certain thiourea derivatives have been synthesized and characterized as non-ionic surfactants. researchgate.netresearchgate.net These molecules possess both a hydrophobic part (the substituted phenyl ring) and a hydrophilic part (the thiourea group), allowing them to reduce surface tension. The specific structure of this compound suggests it could be investigated for its surfactant properties and potential applications in areas such as detergency, emulsification, and formulation science.

Investigations as Nonlinear Optical Materials

The exploration of organic molecules for applications in nonlinear optics (NLO) has been a significant area of research, driven by the potential for high performance, rapid response times, and molecular engineering to tailor specific properties. nih.gov Thiourea and its derivatives have emerged as a promising class of compounds in this field, primarily due to their unique molecular structures that can facilitate significant nonlinear optical responses. acs.orgconscientiabeam.comresearchgate.netaps.org While direct experimental studies on the nonlinear optical properties of this compound are not extensively documented in publicly available research, its structural features suggest a potential for such characteristics, which can be understood by examining related thiourea compounds.

Thiourea derivatives are noted for their ability to form extensive networks of hydrogen bonds and for the presence of a polarizable thiocarbonyl group. sphinxsai.com The nonlinear optical response in many organic materials originates from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within the molecule, facilitated by a π-conjugated system. nih.gov In the case of this compound, the methoxy group (-OCH3) acts as an electron-donating group, while the thiourea moiety (-NH-C(S)-NH2) can act as an electron-accepting group. The phenyl ring provides a degree of π-conjugation, which is a crucial factor for enabling efficient charge transfer and, consequently, significant NLO effects.

Research into similar thiourea-based materials has provided insights into their potential NLO capabilities. For instance, studies on N-aroyl thiourea derivatives have shown that these compounds can exhibit third-order nonlinear optical polarizability. acs.org The investigation of semi-organic single crystals, such as bis-thiourea sodium zinc sulphate (BTSZS), has revealed a second harmonic generation (SHG) efficiency that is 1.3 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). conscientiabeam.com Another example, zinc tris(thiourea)sulfate (ZTS), is a well-studied semi-organic NLO material where the charge-transfer characteristics within the thiourea molecule are key to its NLO activity. aps.org These examples underscore the potential of the thiourea functional group in designing NLO materials.

The investigation of a material's nonlinear optical properties often involves techniques such as the Z-scan method, which can determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). These parameters are crucial for applications in optical switching, optical limiting, and other photonic devices. While specific Z-scan data for this compound is not available, the general characteristics of thiourea derivatives suggest that it would likely exhibit a measurable third-order nonlinear susceptibility (χ⁽³⁾).

The molecular structure of this compound possesses the fundamental building blocks for potential NLO activity. The key structural features relevant to its potential nonlinear optical properties are summarized in the table below.

| Structural Feature | Role in Potential NLO Activity |

| Thiourea Moiety (-NH-C(S)-NH₂) | Can act as an electron acceptor and contributes to molecular polarizability. |

| Methoxy Group (-OCH₃) | Functions as an electron-donating group, promoting intramolecular charge transfer. |

| Methyl Group (-CH₃) | A weakly electron-donating group that can subtly influence the electronic properties. |

| Phenyl Ring | Provides a π-conjugated system that facilitates the delocalization of electrons and charge transfer. |

Further theoretical and experimental research, such as Density Functional Theory (DFT) calculations and Z-scan analysis, would be necessary to quantify the nonlinear optical properties of this compound and to fully assess its potential for applications in photonics and optoelectronics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methoxy-5-methylphenylthiourea with high purity?

- Methodological Answer : Synthesis typically involves coupling 2-methoxy-5-methylaniline (a precursor listed in ) with thiourea or isothiocyanate derivatives under nucleophilic substitution conditions. For example:

- React 2-methoxy-5-methylaniline with thiophosgene in anhydrous dichloromethane at 0–5°C to form the intermediate isothiocyanate.

- Purify via recrystallization using ethanol/water mixtures to achieve >98% purity (based on analogous thiourea syntheses in ).

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify aromatic protons (δ 6.5–7.5 ppm) and thiourea carbonyl (δ ~170 ppm). Compare with spectra of structurally related thioureas (e.g., phenylthiourea derivatives in ) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol and analyze (as demonstrated for methoxyphenyl derivatives in ) .

Q. What experimental strategies are effective in analyzing the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to assess decomposition temperatures.

- Photostability : Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC. Use amber glassware to minimize light-induced reactions.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; quantify remaining compound using UV-Vis spectroscopy (λ = 280 nm) .

Advanced Research Questions

Q. How can contradictory data in the literature regarding the biological activity of this compound be resolved?

- Methodological Answer :

- Systematic Review : Apply EFSA’s methodology () to design tailored search strings (e.g., "this compound AND (toxicity OR bioactivity)") across PubMed, Web of Science, and SciFinder®.

- Meta-Analysis : Normalize data using standardized assays (e.g., IC values in enzyme inhibition studies) and account for variables like solvent polarity or cell line specificity.

- Experimental Replication : Reproduce key studies under controlled conditions (e.g., fixed temperature/pH) to isolate confounding factors .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalytic Screening : Test palladium/copper catalysts (e.g., Pd(OAc)/CuI) in Suzuki-Miyaura couplings with aryl boronic acids. Monitor reaction efficiency via GC-MS.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Computational Modeling : Employ DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict transition states and electron density maps for thiourea’s sulfur lone pairs .

Q. How can researchers investigate the interaction of this compound with biological targets such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding affinity (K) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution.

- Molecular Docking : Use AutoDock Vina to simulate binding poses, prioritizing hydrogen bonds between thiourea’s NH groups and protein active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.